REACTION_SMILES
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[C:29](=[O:30])([O-:31])[O-:32].[CH3:1][c:2]1[c:3]([NH:11][c:12]2[n:13][cH:14][c:15]([C:24]([O:25][CH2:26][CH3:27])=[O:28])[c:16](-[c:18]3[cH:19][n:20][cH:21][cH:22][cH:23]3)[n:17]2)[cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1.[CH3:36][CH2:37][OH:38].[K+:33].[K+:34].[OH2:35]>>[CH3:1][c:2]1[c:3]([NH:11][c:12]2[n:13][cH:14][cH:15][c:16](-[c:18]3[cH:19][n:20][cH:21][cH:22][cH:23]3)[n:17]2)[cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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CCOC(=O)c1cnc(Nc2cc([N+](=O)[O-])ccc2C)nc1-c1cccnc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(Nc2cc([N+](=O)[O-])ccc2C)nc1-c1cccnc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc([N+](=O)[O-])cc1Nc1nccc(-c2cccnc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |